2-methoxy-5-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
The compound is a derivative of benzenesulfonamide, which is a common moiety in many pharmaceutical drugs due to its bioactive properties . It also contains a methoxy group and a methylpiperidin group, which are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques, including NMR, IR, and mass spectrometry. Computational methods, such as density functional theory (DFT), can also be used to predict the molecular structure .Chemical Reactions Analysis
The chemical reactivity of a compound depends on its functional groups. For example, the methoxy group might undergo substitution reactions, and the amide bond might be hydrolyzed under acidic or basic conditions .Scientific Research Applications
Nonlinear Optical (NLO) Properties
The compound’s electronic structure makes it interesting for nonlinear optical applications. Computational studies reveal its potential as an NLO material. Researchers explore its second harmonic generation (SHG) capabilities, which are essential for optical devices like frequency doublers and modulators.
Solvent Interaction Studies
Researchers have explored the compound’s behavior in different solvents, including chloroform, water, acetonitrile, ethanol, and DMSO. These studies provide insights into its solubility, stability, and reactivity. Understanding solvent effects is crucial for optimizing its applications in various contexts .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-5-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-12-4-5-14(20-3)15(10-12)21(18,19)16-11-13-6-8-17(2)9-7-13/h4-5,10,13,16H,6-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAELFRJPBHHFQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide |
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